molecular formula C9H13BClNO2S B6335549 2-Chlorothiazole-4-boronic acid pinacol ester CAS No. 1817022-62-0

2-Chlorothiazole-4-boronic acid pinacol ester

Cat. No.: B6335549
CAS No.: 1817022-62-0
M. Wt: 245.54 g/mol
InChI Key: RVDBHHWFSSZRSA-UHFFFAOYSA-N
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Description

2-Chlorothiazole-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C9H13BClNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms, and is functionalized with a boronic acid pinacol ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazole-4-boronic acid pinacol ester can be synthesized through various methods. One common approach involves the borylation of 2-chlorothiazole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Chlorothiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothiazole-4-boronic acid pinacol ester is unique due to its thiazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific regioselectivity and functional group compatibility .

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDBHHWFSSZRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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